molecular formula C14H13NO3 B13483983 5-(3,4-Dimethoxyphenyl)pyridine-3-carbaldehyde

5-(3,4-Dimethoxyphenyl)pyridine-3-carbaldehyde

Cat. No.: B13483983
M. Wt: 243.26 g/mol
InChI Key: LDRKAGQMBYLLSH-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dimethoxyphenyl group and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another method involves the aerobic oxidation of the corresponding alcohol. This process can be catalyzed by copper, providing an efficient and environmentally friendly alternative .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: 5-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid.

    Reduction: 5-(3,4-Dimethoxyphenyl)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2-carboxaldehyde
  • Pyridine-4-carboxaldehyde
  • 3,4-Dimethoxybenzaldehyde

Uniqueness

5-(3,4-Dimethoxyphenyl)pyridine-3-carbaldehyde is unique due to the presence of both the 3,4-dimethoxyphenyl group and the pyridine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NO3/c1-17-13-4-3-11(6-14(13)18-2)12-5-10(9-16)7-15-8-12/h3-9H,1-2H3

InChI Key

LDRKAGQMBYLLSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CC(=C2)C=O)OC

Origin of Product

United States

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